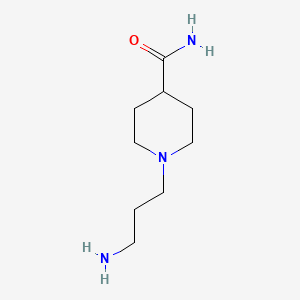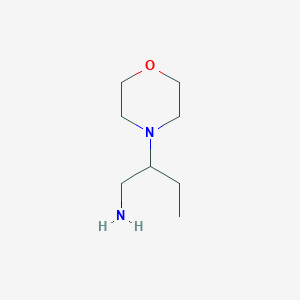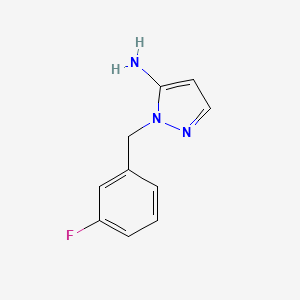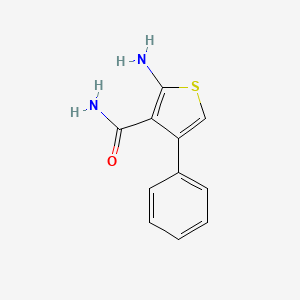![molecular formula C9H16N2O B1284697 N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine CAS No. 953749-60-5](/img/structure/B1284697.png)
N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is a chemical that features a furan ring, which is a five-membered aromatic ring with oxygen, and an aminoethyl side chain with a dimethylamine group. This structure suggests that the compound could be involved in various chemical reactions due to the presence of reactive sites such as the furan ring and the amino group.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the preparation of 1-[2-(N,N-Dimethyl-amino)ethyl]-1H-tetrazol-5-thiol involved a multi-step process starting from N,N-dimethylaminoethyldiamine, which underwent an addition reaction, esterification, and a 1,3-dipolar cycloaddition with sodium azide. The optimal conditions for these reactions were carefully determined, with specific temperature controls and molar ratios to achieve a total yield of 69.2% . Although this does not directly describe the synthesis of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine, it provides insight into the type of reactions and conditions that might be applicable for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of compounds related to N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine has been characterized using various spectroscopic techniques. For example, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides led to the opening of the furan ring and the formation of new fused heterocyclic systems. The structures of these synthesized compounds were assigned based on their NMR, IR, and MS data . These techniques are crucial for confirming the molecular structure and understanding the electronic and spatial configuration of the compound.
Chemical Reactions Analysis
The chemical behavior of the furan ring is of particular interest. In one study, the acid-catalyzed transformation of a compound with a similar furan moiety resulted in the opening of the furan ring. This transformation is significant as it leads to the formation of new heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . This suggests that N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine could also undergo similar transformations under acidic conditions, potentially leading to a variety of new compounds with different properties and applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the dimethylamino group suggests that the compound would exhibit basic properties and could participate in reactions as a nucleophile. The furan ring contributes to the compound's aromatic character, which could affect its stability and reactivity. The physical properties such as solubility, melting point, and boiling point would depend on the overall molecular structure and substituents present on the compound.
Applications De Recherche Scientifique
Furan Ring Opening and Heterocyclic System Derivation
Research by Stroganova, Vasilin, and Krapivin (2016) investigated acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. This led to the opening of the furan ring and the creation of derivatives within a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. The structural details of these compounds were determined using NMR, IR, and MS data (Stroganova et al., 2016).
Synthesis of N-furyl Substituted Amidines
Štibrányi, Sekretár, and Peeva (1986) focused on the reactions of ethyl ester of N-(5-methoxycarbonyl-2-furyl)imidoformic and imidoacetic acids with various amines, leading to the preparation of N-furyl substituted amidines. This study highlighted the reactivity differences between the compounds and their structural analysis using IR, UV, 1 H NMR, and MS spectral data (Štibrányi et al., 1986).
Antitumor Activity of Derivatives
Denny, Atwell, Rewcastle, and Baguley (1987) synthesized derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, observing their physicochemical properties and biological activities. They found that only 5-substituted compounds displayed in vivo antitumor activity. This study provided insights into the selectivity and efficacy of these compounds against various tumor types (Denny et al., 1987).
Neurofibrillary Tangles and Beta-Amyloid Plaques Monitoring
Shoghi-Jadid et al. (2002) used a derivative of N-[2-(dimethylamino)ethyl]- in conjunction with positron emission tomography to monitor neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients. This study marked a significant advancement in the noninvasive monitoring of AD progression (Shoghi-Jadid et al., 2002).
Ranitidine Hydrochloride Structural Analysis
Hempel, Camerman, Mastropaolo, and Camerman (2000) analyzed the structure of ranitidine hydrochloride, a compound related to N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine. Their study revealed details about the molecular conformation and bonding, contributing to the understanding of this drug's mode of action (Hempel et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHQGOVULCJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588400 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953749-60-5 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)
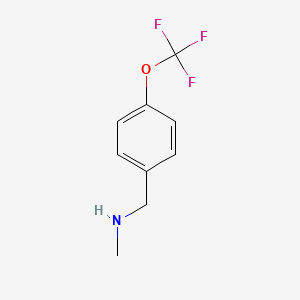
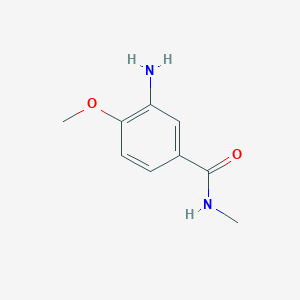
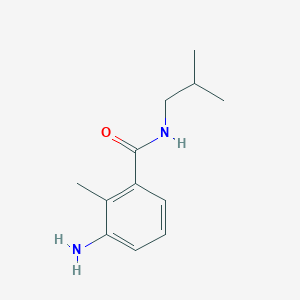


![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)
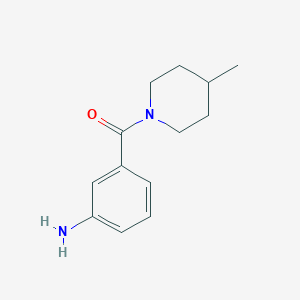
![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

